molecular formula C19H31N3O B11793160 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide

Cat. No.: B11793160
M. Wt: 317.5 g/mol
InChI Key: POTLHPIZNHELMF-ZENAZSQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is commonly used for the formation of C-N bonds in piperidine derivatives.

Industrial Production Methods

Industrial production methods for piperidine derivatives, including 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide, often involve multicomponent reactions, hydrogenation, cyclization, and cycloaddition . These methods are designed to be cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III), reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

Uniqueness

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide is unique due to its specific structure, which includes a benzylpiperidine moiety and an ethyl-3-methylbutanamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H31N3O

Molecular Weight

317.5 g/mol

IUPAC Name

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide

InChI

InChI=1S/C19H31N3O/c1-4-22(19(23)18(20)15(2)3)17-11-8-12-21(14-17)13-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3/t17-,18?/m0/s1

InChI Key

POTLHPIZNHELMF-ZENAZSQFSA-N

Isomeric SMILES

CCN([C@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C(C)C)N

Canonical SMILES

CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.